D-Mannose-13C-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

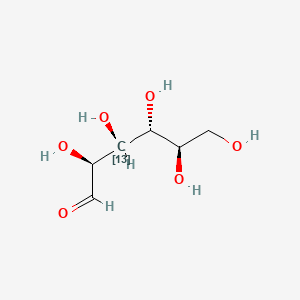

D-Mannose-13C-2 is a stable isotope-labeled compound, specifically a form of D-Mannose where the carbon at the third position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose-13C-2 typically involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled glucose, which is then converted into this compound through a series of enzymatic reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity of the final product. The production typically involves fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways, followed by extraction and purification of the labeled D-Mannose .

化学反应分析

Types of Reactions

D-Mannose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving D-Mannose .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the labeled compound .

Major Products Formed

The major products formed from the reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce D-Mannonic acid, while reduction reactions may yield D-Mannitol .

科学研究应用

D-Mannose-13C-2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some of the key applications include:

作用机制

The mechanism of action of D-Mannose-13C-2 involves its incorporation into metabolic pathways where it can be tracked using techniques like nuclear magnetic resonance (NMR) spectroscopy. The labeled carbon-13 allows for detailed analysis of the molecular interactions and pathways involving D-Mannose. This helps in understanding the role of D-Mannose in various biological processes and its therapeutic effects .

相似化合物的比较

D-Mannose-13C-2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

D-Mannose-4-13C: Labeled at the fourth carbon position.

D-Mannose-6-13C: Labeled at the sixth carbon position.

D-Glucose-3-13C: Labeled glucose at the third carbon position.

These compounds are used in similar research applications but differ in the specific carbon position that is labeled, which can affect their behavior and interactions in metabolic studies .

生物活性

D-Mannose, a simple sugar and epimer of glucose, has garnered attention for its potential biological activities, particularly in the context of urinary tract infections (UTIs), immune modulation, and metabolic regulation. The isotopically labeled form, D-Mannose-13C-2, is particularly useful for tracing metabolic pathways and understanding its physiological effects. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Overview of D-Mannose

D-Mannose is naturally occurring in various fruits and is known for its role in glycoprotein synthesis and immune function. It is absorbed in the gastrointestinal tract and has a low conversion rate to glycogen, primarily being metabolized to D-fructose-6-phosphate by phosphomannose isomerase (PMI) . The absorption efficiency of D-mannose is approximately 10% that of glucose, with peak blood concentrations reached within 60 to 90 minutes post-ingestion .

Immune Modulation

D-Mannose plays a significant role in the immune system. It interacts with mannose-binding lectin (MBL), which recognizes mannose on pathogen surfaces, facilitating opsonization and clearance . This mechanism is crucial for defending against infections, particularly those caused by uropathogenic Escherichia coli (UPEC) in UTIs.

Case Study: UTI Prevention

A randomized clinical trial involving 598 women assessed the efficacy of D-mannose in preventing recurrent UTIs. Participants received either 2 grams of D-mannose daily or a placebo for six months. The results indicated no significant difference in the incidence of UTIs between the two groups (51% in the D-mannose group vs. 56% in placebo) . This suggests that while D-mannose has potential benefits, its effectiveness in community settings may be limited.

Metabolic Regulation

D-Mannose influences cellular metabolism by modulating glycolytic pathways. Studies show that D-mannose treatment can suppress LPS-induced activation in macrophages by impairing IL-1β production through decreased glucose phosphorylation . This shift reduces overall glycolytic flux and ATP levels, indicating a potential therapeutic role in inflammatory conditions.

Table 1: Effects of D-Mannose on Metabolic Parameters

| Parameter | Control (no D-mannose) | D-Mannose Treatment |

|---|---|---|

| Glucose Consumption Rate | High | Low |

| IL-1β Production | High | Low |

| ATP Levels | High | Decreased |

| TCA Cycle Activity | Normal | Suppressed |

Urinary Tract Infections

The primary clinical application of D-mannose has been its use as a prophylactic agent against recurrent UTIs. While some studies have reported positive outcomes in secondary care settings, large-scale community trials have shown mixed results . The narrative review indicates that D-mannose may lower UTI risk but emphasizes the need for further investigation into its efficacy across different populations and settings .

Experimental Models

Research utilizing animal models has demonstrated that D-mannose can ameliorate conditions such as colitis by protecting intestinal barriers and restoring mitochondrial function . These findings suggest broader applications beyond UTIs, potentially extending to gastrointestinal disorders.

属性

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-UDMYWQARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([13C@@H]([C@@H](C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。